molecular formula C4H3Cl2NO B062574 5-(Dichloromethyl)-1,2-oxazole CAS No. 169888-53-3

5-(Dichloromethyl)-1,2-oxazole

Cat. No.: B062574
CAS No.: 169888-53-3
M. Wt: 151.98 g/mol
InChI Key: BTWKKUKIKRFJQX-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-1,2-oxazole is a halogen-substituted oxazole derivative featuring a dichloromethyl (-CHCl₂) group at the 5-position of the oxazole ring. Oxazoles are aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their biological activities and synthetic versatility . This method typically involves reacting aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions .

Properties

CAS No.

169888-53-3

Molecular Formula

C4H3Cl2NO

Molecular Weight

151.98 g/mol

IUPAC Name

5-(dichloromethyl)-1,2-oxazole

InChI

InChI=1S/C4H3Cl2NO/c5-4(6)3-1-2-7-8-3/h1-2,4H

InChI Key

BTWKKUKIKRFJQX-UHFFFAOYSA-N

SMILES

C1=C(ON=C1)C(Cl)Cl

Canonical SMILES

C1=C(ON=C1)C(Cl)Cl

Synonyms

Isoxazole, 5-(dichloromethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 5-position of the oxazole ring critically determines the compound’s properties. Below is a comparative analysis:

Table 1: Substituent Effects on Oxazole Derivatives
Compound Name Substituent Electronic Effect Key Properties
5-(Dichloromethyl)-1,2-oxazole -CHCl₂ Strongly electron-withdrawing High lipophilicity, potential reactivity in nucleophilic substitutions
5-(Bromomethyl)-1,2-oxazole -CH₂Br Moderately electron-withdrawing Higher molecular weight; prone to SN2 reactions
5-(Chlorodifluoromethyl)-1,2-oxazole -CF₂Cl Electron-withdrawing (due to F/Cl) Enhanced electronegativity, polarizability
5-(Thiophen-3-yl)oxazole Thiophene ring Electron-rich (aromatic) Planar structure; halogen-bonding acceptor
5-Phenyloxazole Phenyl Mildly electron-donating Hydrophobic; anticancer activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The dichloromethyl group (-CHCl₂) significantly reduces electron density at the oxazole ring compared to phenyl or thiophene substituents. This enhances reactivity toward electrophilic aromatic substitution but may reduce stability under acidic conditions .
  • Halogen Effects : Bromomethyl (-CH₂Br) and chlorodifluoromethyl (-CF₂Cl) groups increase molecular weight and polarity, affecting solubility and pharmacokinetics. Dichloromethyl’s dual Cl atoms confer higher lipophilicity than single-halogen analogs .

Yield and Purity Challenges :

  • Halogenated aldehydes (e.g., CF₂Cl- or CHCl₂-substituted) may exhibit lower reactivity, necessitating optimized conditions (e.g., higher temperatures or alternative bases) .

Key Insights :

  • Dichloromethyl vs. Phenyl : The dichloromethyl group’s electron-withdrawing nature may reduce binding affinity to enzymes like COX-2 compared to electron-rich phenyl or thiophene derivatives .
  • Toxicity Considerations: Halogenated oxazoles (e.g., bromomethyl, dichloromethyl) may exhibit higher cytotoxicity, as seen in halogenated furanones (), necessitating careful safety evaluation .

Handling Recommendations :

  • Dichloromethyl derivatives require storage in anhydrous environments to prevent hydrolysis.
  • Bromomethyl analogs demand precautions against alkylation-related toxicity .

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